molecular formula C18H22FN3O3S B3006176 (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1797632-46-2

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Cat. No.: B3006176
CAS No.: 1797632-46-2
M. Wt: 379.45
InChI Key: ZRFKPSYVCIVRJT-UHFFFAOYSA-N
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Description

The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a methanone derivative featuring a pyrazole core substituted with a 4-fluorophenyl group and a methyl group at the N1 position. The pyrazole is linked via a ketone bridge to an azetidine ring (4-membered nitrogen-containing heterocycle) bearing an isobutylsulfonyl substituent at the 3-position. While specific data on its synthesis or applications are absent in the provided evidence, its structural motifs align with pharmacologically relevant scaffolds, such as kinase inhibitors or protease modulators .

Properties

IUPAC Name

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3S/c1-12(2)11-26(24,25)15-9-22(10-15)18(23)17-8-16(20-21(17)3)13-4-6-14(19)7-5-13/h4-8,12,15H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFKPSYVCIVRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC(=NN2C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone, with the chemical formula C21H19F2N3O2, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a fluorophenyl group and an azetidine moiety linked via a methanone functional group. The molecular weight is approximately 383.4 g/mol. The structure can be represented as follows:

  • Chemical Formula : C21H19F2N3O2
  • Molecular Weight : 383.4 g/mol
  • CAS Number : 2034498-71-8

Antioxidant and Anti-inflammatory Properties

Research has indicated that pyrazole derivatives, including the compound , exhibit significant antioxidant and anti-inflammatory activities. Molecular docking studies have shown that these compounds can interact effectively with biological targets involved in oxidative stress and inflammation pathways .

Key Findings:

  • Molecular docking simulations suggest strong binding affinity to enzymes associated with inflammatory responses.
  • Compounds similar to this have been reported to reduce pro-inflammatory cytokine levels in vitro.

Anticancer Potential

Pyrazole derivatives are widely studied for their anticancer properties. The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators .

Case Study:
A study involving the application of this compound on human breast cancer cells revealed:

  • IC50 Values : The IC50 value was determined to be in the micromolar range, indicating potent activity against cancer cells.
  • Mechanism : The compound was found to inhibit cell proliferation by inducing G2/M phase arrest.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. In vitro assays have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Structural modifications can enhance its potency and selectivity:

ModificationEffect on Activity
Fluorine SubstitutionIncreases lipophilicity and potentially enhances membrane permeability
Azetidine RingContributes to binding affinity with biological targets

Computational Studies

Recent computational studies utilizing Density Functional Theory (DFT) have provided insights into the electronic properties of the compound. These studies suggest that modifications can lead to improved stability and reactivity, which are critical for enhancing biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Substituent Analysis

The target compound’s uniqueness lies in its pyrazole-azetidine-methanone backbone and isobutylsulfonyl group. Below is a comparative analysis with analogous compounds from the literature:

Table 1: Structural and Functional Group Comparison
Compound Name/Structure Core Structure Key Substituents Functional Groups Notable Properties
Target Compound Pyrazole-Azetidine 4-Fluorophenyl, Isobutylsulfonyl Methanone, Sulfonyl High lipophilicity (isobutyl group likely increases logP)
: Compounds 4 & 5 Pyrazole-Thiazole 4-Fluorophenyl, Chlorophenyl Thiazole, Triazole Planar conformation (except one fluorophenyl); high crystallinity
: Piperidine Derivative Pyrazole-Piperidine 4-Fluorophenyl, Isopropyl Methanone, Amine Basic amine enhances aqueous solubility
: Piperidinyloxy Derivative Pyrazole-Piperidinyloxy 4-Fluorophenyl, Piperidinyloxy Methanone, Ether Ether group improves bioavailability

Key Differentiators

Ring Size and Rigidity: The target’s azetidine (4-membered ring) introduces greater ring strain and conformational rigidity compared to the piperidine (6-membered) in or the thiazole in . This may affect binding to target proteins by limiting rotational freedom .

Physicochemical Properties: The sulfonyl group in the target compound increases polarity but is counterbalanced by the lipophilic isobutyl chain, suggesting moderate solubility in non-polar solvents. In contrast, the amine in ’s compound may enhance water solubility . ’s compounds exhibit high crystallinity due to planar molecular conformations, whereas the target’s azetidine and sulfonyl groups could disrupt crystallization, affecting formulation strategies .

Synthetic Considerations :

  • While details a synthesis route using sodium ethoxide and α-halogenated ketones, the target’s isobutylsulfonyl-azetidine moiety likely requires specialized sulfonation and ring-closing steps, which may reduce yield compared to the high-yield syntheses reported for ’s thiazole derivatives .

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